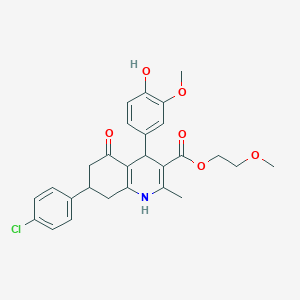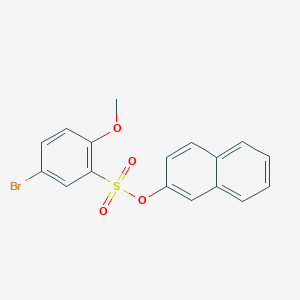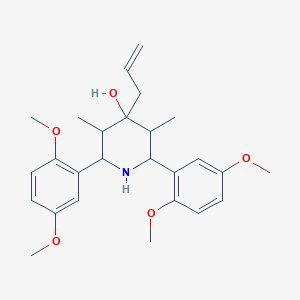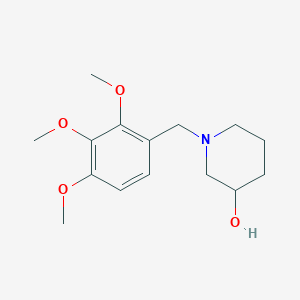![molecular formula C18H13ClN2O2 B5106065 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. It is a small molecule inhibitor that has shown promise in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). Inhibition of these enzymes leads to the suppression of various pro-inflammatory cytokines and the activation of various tumor suppressor genes, resulting in anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation, leading to an improvement in cognitive function.
实验室实验的优点和局限性
One of the main advantages of 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations is its poor solubility in water, which can limit its application in in vivo studies. Furthermore, more research is needed to fully understand its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential.
未来方向
There are several future directions for the research of 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide. One of the main directions is to optimize its pharmacokinetics and pharmacodynamics to enhance its therapeutic potential. Furthermore, more research is needed to fully understand its mechanism of action and identify potential targets for its therapeutic application. In addition, more preclinical and clinical studies are needed to evaluate its safety and efficacy in treating various diseases. Finally, more research is needed to develop novel formulations to improve its solubility and bioavailability in vivo.
Conclusion:
In conclusion, 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide is a promising chemical compound with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a potential candidate for treating various diseases. However, more research is needed to fully understand its mechanism of action, optimize its pharmacokinetics and pharmacodynamics, and evaluate its safety and efficacy in treating various diseases.
合成方法
The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base catalyst to form a chalcone intermediate. The chalcone intermediate is then reacted with pyridine-3-amine in the presence of a coupling agent to form the final product. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide has been extensively studied for its potential therapeutic properties. It has shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has also been shown to suppress the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis. Furthermore, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-5-3-13(4-6-14)17-9-7-16(23-17)8-10-18(22)21-15-2-1-11-20-12-15/h1-12H,(H,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKACWQEVURNCF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5105986.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5105997.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)

![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5106049.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)

